![molecular formula C19H22N4O3 B4701297 4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4701297.png)
4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide
Descripción general
Descripción
4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide, commonly known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNPN belongs to the class of benzamide derivatives and has been found to exhibit promising results in various biological assays.
Mecanismo De Acción
The exact mechanism of action of MNPN is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins that are involved in the progression of various diseases. MNPN has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MNPN has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-apoptotic properties. MNPN has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MNPN in lab experiments is its high potency and selectivity towards specific enzymes and proteins. MNPN also exhibits good bioavailability and can easily cross the blood-brain barrier, making it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using MNPN in lab experiments is its potential toxicity, which needs to be carefully evaluated before its clinical application.
Direcciones Futuras
There are several future directions for the research on MNPN. One of the potential areas of research is the development of MNPN-based drugs for the treatment of cancer and neurodegenerative disorders. Further studies are also needed to elucidate the exact mechanism of action of MNPN and its potential side effects. Additionally, the development of novel synthesis methods for MNPN could lead to the discovery of more potent and selective analogs.
In conclusion, MNPN is a promising compound with potential therapeutic applications in various diseases. Its high potency and selectivity towards specific enzymes and proteins make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects before its clinical application.
Aplicaciones Científicas De Investigación
MNPN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that MNPN exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. MNPN has also been found to have potential neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-14-3-4-15(13-18(14)23(25)26)19(24)20-16-5-7-17(8-6-16)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWDWSJDUJHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4701214.png)
![methyl 3-[(benzylsulfonyl)amino]-4-chlorobenzoate](/img/structure/B4701225.png)
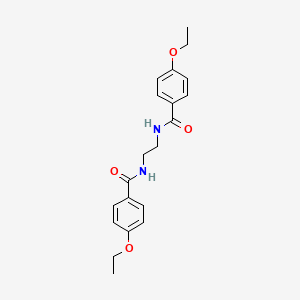
![3-[(cyclopropylcarbonyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4701234.png)
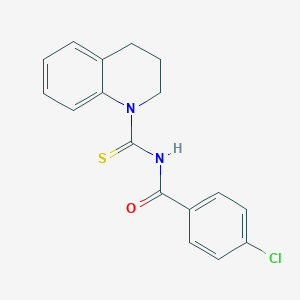
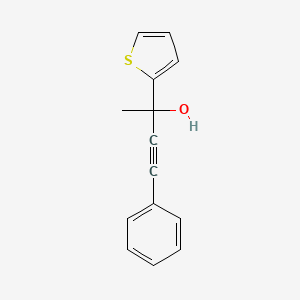
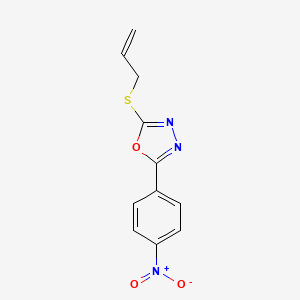
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4701266.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4701267.png)
![2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4701275.png)
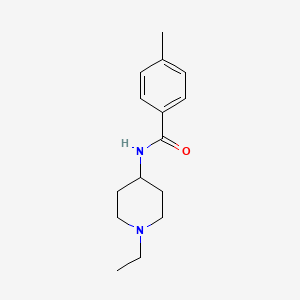
![N-(4-isopropylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4701288.png)
![5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide](/img/structure/B4701294.png)
![5-(5-ethyl-2-thienyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4701299.png)